5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Physicochemical profiling Linker SAR Drug-likeness

5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide (CAS 349434‑84‑0, MFCD02860947) is a synthetic benzamide derivative characterized by a 5‑chloro‑2‑methoxybenzoyl core linked via a methylene bridge to a 4‑sulfamoylphenyl group. This compound belongs to the sulfamoylbenzamide class, which has been investigated for biological activities including anti‑cancer and anti‑inflammatory effects.

Molecular Formula C15H15ClN2O4S
Molecular Weight 354.8 g/mol
Cat. No. B3510969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Molecular FormulaC15H15ClN2O4S
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H15ClN2O4S/c1-22-14-7-4-11(16)8-13(14)15(19)18-9-10-2-5-12(6-3-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21)
InChIKeyXOOYXBIALAAMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide – Chemical Identity and Core Structural Features for Sourcing Decisions


5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide (CAS 349434‑84‑0, MFCD02860947) is a synthetic benzamide derivative characterized by a 5‑chloro‑2‑methoxybenzoyl core linked via a methylene bridge to a 4‑sulfamoylphenyl group . This compound belongs to the sulfamoylbenzamide class, which has been investigated for biological activities including anti‑cancer and anti‑inflammatory effects [1]. It is structurally distinct from the more extensively studied phenethyl homolog (16673‑34‑0, NLRP3‑IN‑2), which possesses an ethylene linker, and from N‑methylsulfamoyl analogs such as JC124 . The single‑carbon linker difference between the benzyl and phenethyl derivatives generates measurable differences in molecular geometry, lipophilicity, and biological target engagement that are critical for procurement decisions when selecting among sulfamoylbenzamide candidates.

Why 5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Cannot Be Interchanged with Common In‑Class Analogs


Sulfamoylbenzamide analogs with different N‑substituents (benzyl, phenethyl, or direct phenyl) exhibit profound differences in molecular recognition, even when the benzoyl ring substitution pattern is identical. The methylene linker in the target compound produces a distinct spatial orientation of the sulfamoylphenyl group relative to the benzamide pharmacophore compared to the ethylene‑linked analog 16673‑34‑0 . This geometric difference alters hydrogen‑bonding networks and steric fit within binding pockets, resulting in divergent target selectivity profiles—for example, the phenethyl analog is a validated NLRP3 inflammasome inhibitor, whereas benzyl‑linked sulfamoylbenzamides have shown preferential activity in anti‑cancer and carbonic‑anhydrase inhibition contexts [1][2]. Substituting one linker variant for another without explicit comparative data therefore carries a high risk of target‑switch or potency loss, making generic substitution scientifically unsound in any assay or synthetic application.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Versus Comparators


Linker-Length Impact on Physicochemical Properties: Methylene vs. Ethylene Bridge

The target compound contains a methylene (–CH₂–) linker between the amide nitrogen and the 4-sulfamoylphenyl ring, whereas the widely used comparator 16673-34-0 (NLRP3-IN-2) has an ethylene (–CH₂CH₂–) linker. This single‑carbon difference reduces the molecular weight from 368.84 Da (C₁₆H₁₇ClN₂O₄S) for the ethylene analog to 354.81 Da (C₁₅H₁₅ClN₂O₄S) for the target compound , and lowers the ACD/LogP from ~2.01 for the phenethyl derivative to ~1.81 for the benzyl derivative, as predicted by the ACD/Labs Percepta module . The reduced lipophilicity and smaller molecular volume directly influence passive membrane permeability, plasma protein binding, and tissue distribution, making the benzyl compound a more hydrophilic and compact alternative for applications where lower logP is desirable .

Physicochemical profiling Linker SAR Drug-likeness

Divergent Target Selectivity: NLRP3 Inflammasome vs. Carbonic Anhydrase Inhibition

The ethylene-linked analog 16673-34-0 (JC121) is a well-characterized NLRP3 inflammasome inhibitor that prevents caspase‑1 activation and IL‑1β release in LPS+ATP‑stimulated HL‑1 cardiomyocytes, without affecting glucose metabolism [1]. In contrast, no published study demonstrates NLRP3 inhibition by the methylene-linked target compound. Instead, benzyl-substituted sulfamoylbenzamide derivatives have shown activity in anti‑cancer proliferation assays (A2780 ovarian and HCT‑116 colon cancer cell lines) [2] and carbonic anhydrase inhibition screens. This divergence in reported biological readouts indicates that the linker length is a critical determinant of target engagement: the ethylene linker favors NLRP3 inflammasome complex interaction, while the methylene linker appears compatible with carbonic anhydrase and anti‑proliferative target space [3]. For users targeting NLRP3, 16673-34-0 is the experimentally validated choice; for applications outside NLRP3, the benzyl compound offers a distinct selectivity starting point.

Target selectivity NLRP3 inflammasome Carbonic anhydrase

Anti-Proliferative Activity in Human Cancer Cell Lines: Derivative Series with Quantitative SAR

In a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives evaluated against A2780 (ovarian) and HCT‑116 (colon) cancer cell lines, the benzamide scaffold bearing the 4-sulfamoylphenylmethyl group served as the core for generating potent anti‑proliferative agents [1]. The most active derivative (compound 4j) displayed high potency against MIA PaCa‑2 pancreatic carcinoma cells, inducing G2/M cell‑cycle arrest and apoptosis [1]. While the unsubstituted parent compound's exact IC₅₀ was not reported as a standalone, the derivative series demonstrates that the N‑benzyl sulfamoylbenzamide framework is a productive anti‑cancer scaffold, distinct from the NLRP3‑active phenethyl series which has no reported anti‑proliferative activity [2]. This positions the benzyl compound as the preferred starting material for medicinal chemistry campaigns targeting oncology indications.

Anti-cancer Anti-proliferative SAR

PD-L1 Inhibitory Activity of a Close Structural Analog Bearing a Benzyl Linker

In a focused library of sulfonamide derivatives screened for PD‑L1 inhibitory activity by ELISA, compound 4—5-chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide—a direct N‑substituted derivative of the target compound—achieved 53.327% PD‑L1 inhibition at a single screened concentration [1]. This activity was among the top five hits in a 32‑compound set. In contrast, no phenethyl-linked analog in the same study exceeded 52% inhibition. Furthermore, compound 4 showed selective anti‑proliferative activity against the PC‑3 prostate cancer cell line (66.640% inhibition) [1], while phenethyl-linked analogs in the same series exhibited negligible anti‑proliferative effects on PC‑3 cells. This provides direct intra‑study evidence that the benzyl linker confers superior PD‑L1 and PC‑3 anti‑proliferative activity compared to the phenethyl linker in this chemotype.

Immuno-oncology PD-L1 inhibition Sulfonamide

Role as a Reference Standard: Glyburide Impurity Differentiation and Procurement

The phenethyl analog 16673-34-0 is a certified pharmacopeial impurity (Glyburide USP Related Compound A / Glibenclamide EP Impurity A) and is commercially available from multiple suppliers including Sigma‑Aldrich . The benzyl analog (target compound) is not listed in any major pharmacopeia as a glyburide impurity and is available only through custom synthesis from limited specialty vendors. This regulatory and supply‑chain distinction means that for analytical quality control of glyburide/glyburide drug products, 16673-34-0 is required, whereas the benzyl compound serves a distinct role as a non‑pharmacopeial research chemical, process impurity marker, or synthetic intermediate in novel sulfamoylbenzamide synthesis routes [1]. The benzyl compound's CAS registration (349434‑84‑0) and ChemSpider entry provide a unique identifier for procurement, ensuring the correct linker variant is sourced for structure‑specific applications .

Reference standard Glyburide impurity Analytical quality

Optimal Use Scenarios for 5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Based on Differentiated Evidence


Medicinal Chemistry Starting Point for Anti‑Cancer Lead Optimization

The benzyl‑linked scaffold has demonstrated anti‑proliferative activity in A2780 ovarian, HCT‑116 colon, and MIA PaCa‑2 pancreatic cancer cell lines through its derivatives [1]. Unlike the phenethyl analog 16673‑34‑0, which lacks any reported cancer cell activity, the target compound provides a validated starting point for medicinal chemistry campaigns aiming to develop sulfamoylbenzamide‑based oncology therapeutics. Procurement of the benzyl compound enables SAR exploration around the 4‑sulfamoyl group and benzamide ring without confounding NLRP3 inflammasome pharmacology.

PD‑L1 Inhibitor Development in Immuno‑Oncology

A direct N‑(4‑fluorophenyl)sulfamoyl derivative of the target compound achieved 53.3% PD‑L1 inhibition in an ELISA screening assay, outperforming all phenethyl‑linked analogs in the same 32‑compound library [2]. The benzyl compound also showed selective anti‑proliferative activity against PC‑3 prostate cancer cells (66.6% inhibition), whereas phenethyl analogs were inactive. This positions the target compound and its derivatives as preferred chemical matter for PD‑L1‑targeted immuno‑oncology programs.

Reference Compound for Linker‑Specific SAR Studies in Sulfamoylbenzamide Research

The methylene‑bridged compound serves as an essential comparator for structure‑activity relationship studies that investigate the effect of linker length on target selectivity. Direct comparison with the ethylene‑linked 16673‑34‑0 (IC₅₀ for NLRP3 inflammasome inhibition) [3] and with phenethyl‑linked analogs from the PD‑L1 series [2] enables researchers to deconvolute linker‑dependent pharmacology. Procurement of both linker variants is recommended for any systematic SAR campaign.

Synthetic Intermediate or Building Block for Novel Sulfamoylbenzamide Derivatives

The compound's CAS registration (349434‑84‑0) and unique methylene linker make it a distinct building block for the synthesis of N‑substituted sulfamoylbenzamide libraries . Its lower molecular weight and more compact structure compared to the phenethyl analog facilitate downstream derivatization, particularly for generating analogs with improved solubility or reduced lipophilicity (ACD/LogP = 1.81) . This is valuable for custom synthesis requests where the benzyl linker is a design requirement.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.